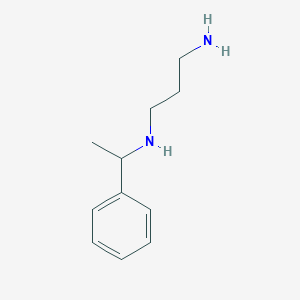

N1-(1-Phenylethyl)-1,3-propanediamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N1-(1-Phenylethyl)-1,3-propanediamine” is a compound that contains an amine group. Amines are derivatives of ammonia and can act as bases due to the presence of a lone pair of electrons on the nitrogen atom . They are often involved in the formation of various types of compounds, including pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for “N1-(1-Phenylethyl)-1,3-propanediamine” are not available, amines can generally be synthesized through methods such as reductive amination .Chemical Reactions Analysis

Amines, including “N1-(1-Phenylethyl)-1,3-propanediamine”, can undergo a variety of chemical reactions due to their basic nature. They can react with acids to form salts, which are often soluble in water .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

N1-(1-Phenylethyl)-1,3-propanediamine and its derivatives are often used in the synthesis of complex compounds. For example, a study conducted by Schubert and Weiss (1983) involved the preparation of a dimeric compound with phenylethynyl bridges from n-butyllithium, phenylacetylene, and N,N,N′,N′-tetramethyl-1,3-propanediamine (tmpda). The structure of this compound was determined using X-ray diffraction methods, representing a first example containing phenylethynyl bridges between alkali metal atoms (Schubert & Weiss, 1983).

Interaction with Biological Molecules

The interaction of N1-(1-Phenylethyl)-1,3-propanediamine derivatives with biological molecules is another area of research interest. Xia, Liu, and Rong (2011) studied the binding reaction of the N1-(1-Phenylethyl) propane-1,2-diamine nickel(II) complex with bovine serum albumin (BSA) using fluorescence spectroscopy. The research found that the complex has a strong ability to quench the fluorescence from BSA, indicating potential applications in the study of protein-ligand interactions (Xia, Liu, & Rong, 2011).

Catalysis and Material Science

In material science and catalysis, derivatives of N1-(1-Phenylethyl)-1,3-propanediamine can serve as precursors or ligands in the synthesis of complex materials and catalysts. For instance, the synthesis and characterization of mixed ligand copper(II) complexes with anthracene-appended Schiff bases derived from N1-(1-Phenylethyl)-1,3-propanediamine were explored for their DNA binding, nuclease activity, and cytotoxicity. These complexes showed significant interactions with DNA and exhibited nuclease activity, highlighting their potential applications in bioinorganic chemistry and as therapeutic agents (Jaividhya et al., 2015).

Environmental Applications

N1-(1-Phenylethyl)-1,3-propanediamine derivatives are also researched for environmental applications such as CO2 capture. A study by Sim, Pacia, and Ko (2020) involved the synthesis of a CO2 adsorbent functionalized with a diaminosilane derivative of N1-(1-Phenylethyl)-1,3-propanediamine. The adsorbent demonstrated better CO2 adsorption capacity and efficiency compared to other similar materials, suggesting its potential use in CO2 capture technologies (Sim, Pacia, & Ko, 2020).

Eigenschaften

IUPAC Name |

N'-(1-phenylethyl)propane-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-10(13-9-5-8-12)11-6-3-2-4-7-11/h2-4,6-7,10,13H,5,8-9,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQONXAAXIFYYMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512552 |

Source

|

| Record name | N~1~-(1-Phenylethyl)propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(1-Phenylethyl)-1,3-propanediamine | |

CAS RN |

52198-66-0 |

Source

|

| Record name | N1-(1-Phenylethyl)-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52198-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~1~-(1-Phenylethyl)propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrazolo[1,5-A]pyridine-3-carbohydrazide](/img/structure/B1315329.png)

![Ethyl 6-bromo-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1315332.png)

![Ethyl 2-Methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1315333.png)

![2-Chloro-5-iodo-1H-benzo[d]imidazole](/img/structure/B1315344.png)